3-{3-Ethoxy-4-[2-(4-ethoxy-phenoxy)-ethoxy]-phenyl}-acrylic acid
Description
The compound 3-{3-Ethoxy-4-[2-(4-ethoxy-phenoxy)-ethoxy]-phenyl}-acrylic acid (hereafter referred to as the target compound) is a cinnamic acid derivative characterized by a complex substitution pattern on the phenyl ring. Its structure includes:
- Two ethoxy groups at positions 3 and 4 of the phenyl ring.
- A phenoxy-ethoxy chain extending from position 4, further substituted with a 4-ethoxy group.
The IUPAC name is (2E)-3-{3-ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]phenyl}prop-2-enoic acid, and it is cataloged under reference code 10-F674070 .
Properties
Molecular Formula |
C21H24O6 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-[3-ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C21H24O6/c1-3-24-17-7-9-18(10-8-17)26-13-14-27-19-11-5-16(6-12-21(22)23)15-20(19)25-4-2/h5-12,15H,3-4,13-14H2,1-2H3,(H,22,23) |
InChI Key |
CBCFLDLFTDHVNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=CC(=O)O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Key Intermediates
The synthesis begins with the preparation of substituted phenol derivatives. The phenyl core bearing ethoxy and phenoxy-ethoxy substituents is constructed through nucleophilic aromatic substitution or Williamson ether synthesis, where phenolic hydroxyl groups react with alkyl halides under basic conditions (e.g., potassium carbonate in DMF) to introduce ethoxy groups and ether linkages.
Formation of the Acrylic Acid Moiety
The acrylic acid fragment is typically introduced via a Knoevenagel condensation or related olefination reaction. This involves reacting an aldehyde or ketone intermediate with malonic acid derivatives or equivalents under basic or catalytic conditions to yield the α,β-unsaturated carboxylic acid functionality.
Coupling of Aromatic and Acrylic Acid Components
The final coupling step integrates the substituted aromatic intermediate with the acrylic acid moiety. This may be achieved through Heck-type coupling, ester hydrolysis, or direct condensation, depending on the functional groups present in the intermediates. Reaction conditions such as temperature (often reflux), solvent choice (e.g., ethyl acetate, DMF), and catalysts (e.g., palladium on carbon for hydrogenation steps) are critical for success.
Reaction Conditions and Analytical Monitoring
- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or ethyl acetate are commonly used to facilitate nucleophilic substitution and condensation reactions.
- Catalysts: Palladium on carbon (Pd/C) is employed for selective hydrogenation steps when reduction of nitro or other groups is required in intermediate syntheses.
- Temperature: Reactions are typically conducted under reflux conditions (around 80–120 °C) or at controlled temperatures (e.g., 40 °C for hydrogenation) to optimize reaction rates and selectivity.
- Bases: Potassium carbonate (K2CO3) is frequently used to deprotonate phenols and facilitate ether formation.
- Purification: Crude products are purified by recrystallization (e.g., from methanol or DMF) or chromatographic techniques (silica gel chromatography using petroleum ether/ethyl acetate mixtures).
- Monitoring: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are standard analytical tools employed to confirm the structure and purity of intermediates and final products.
Research Discoveries and Perspectives
- The presence of multiple ethoxy and phenoxy groups influences the electron density and reactivity of the aromatic ring, facilitating selective substitution reactions under mild conditions.
- The acrylic acid functional group enables further chemical modifications, enhancing the compound’s potential in medicinal chemistry applications such as anti-inflammatory or anticancer agents, although detailed biological activity data remain under investigation.
- Advances in catalytic hydrogenation and ether synthesis have improved the efficiency and selectivity of intermediate formation, reducing side reactions and improving overall yields.
- Analytical methods including NMR and HPLC are essential for ensuring the structural fidelity of the compound throughout the multi-step synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{3-Ethoxy-4-[2-(4-ethoxy-phenoxy)-ethoxy]-phenyl}-acrylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Antidiabetic Agents
One of the prominent applications of this compound is in the synthesis of Repaglinide, an oral hypoglycemic agent used for treating type II diabetes. Repaglinide functions by stimulating insulin secretion from pancreatic beta cells, offering a favorable pharmacological profile compared to traditional sulfonylureas. The synthesis pathway involves using 3-{3-Ethoxy-4-[2-(4-ethoxy-phenoxy)-ethoxy]-phenyl}-acrylic acid as an intermediate, which highlights its significance in developing effective diabetes medications .
PPAR Agonists
Recent studies have explored the potential of this compound as a dual agonist for peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptor proteins that regulate gene expression involved in fatty acid storage and glucose metabolism. Compounds that act on these receptors can be beneficial for metabolic disorders, including obesity and diabetes .
Synthesis of Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to modify it further to create various derivatives with enhanced biological activities. The ability to synthesize complex molecules from this compound makes it valuable for research in organic chemistry and materials science .
Research in Proteomics
This compound is also utilized in proteomics research, where it can act as a reagent or probe to study protein interactions and functions. Its specific structural features enable targeted studies of biological pathways, making it an important tool in biochemical research .
Case Study 1: Repaglinide Synthesis
A detailed investigation into the synthesis of Repaglinide demonstrated that using this compound as an intermediate significantly improved the yield and efficiency of the overall synthetic process. The new method proposed avoids hazardous reagents and conditions, making it safer for industrial applications .
Case Study 2: PPAR Agonist Development
Research focused on developing new dual PPAR agonists derived from this compound showed promising results in preclinical trials. These compounds exhibited improved efficacy in regulating glucose levels and lipid metabolism compared to existing therapies .
Mechanism of Action
The mechanism of action of 3-{3-Ethoxy-4-[2-(4-ethoxy-phenoxy)-ethoxy]-phenyl}-acrylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The target compound belongs to the cinnamic acid family, where substituents on the phenyl ring significantly influence physical, chemical, and biological properties. Below is a comparison with key analogs:
Physical Properties
- Melting Points: The target compound’s melting point is unreported, but analogs with bulky substituents (e.g., (E)-3-[3-ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid) show lower melting points (~80°C) due to reduced crystallinity . Simpler analogs like (2E)-3-(4-ethoxyphenyl)acrylic acid have higher melting points (~134°C) .
- Solubility: The ethoxy-phenoxy chain in the target compound may enhance lipophilicity, contrasting with methoxymethoxy-containing analogs, which are more water-soluble .
Biological Activity
3-{3-Ethoxy-4-[2-(4-ethoxy-phenoxy)-ethoxy]-phenyl}-acrylic acid, identified by CAS number 736960-51-3, is a compound exhibiting significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula: C21H24O6
- Molecular Weight: 372.41 g/mol
- Structure: The compound features a complex structure with multiple ethoxy and phenoxy groups, contributing to its unique biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity:
- Antioxidant Properties:
- Cellular Signaling Modulation:
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been demonstrated in various in vitro and in vivo studies:
- Case Study: A study evaluated the compound's effect on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound, suggesting its utility in managing inflammatory diseases .
Anticancer Activity
The anticancer properties of this compound have also garnered attention:
- Research Findings: In vitro studies revealed that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Mechanistic studies suggested that the compound activates caspase pathways leading to programmed cell death .
Antioxidant Activity
The antioxidant capacity of the compound contributes significantly to its biological profile:
These values indicate the effectiveness of the compound in neutralizing free radicals, supporting its role as a potential therapeutic agent against oxidative stress-related diseases.
Q & A
Q. What are the optimal synthetic routes and characterization protocols for 3-{3-Ethoxy-4-[2-(4-ethoxy-phenoxy)-ethoxy]-phenyl}-acrylic acid?
- Methodological Answer : Synthesis typically involves multi-step etherification and condensation reactions. For example, analogous compounds like (E)-3-(3-methoxy-4-(methoxymethoxy)phenyl)acrylic acid were synthesized using K₂CO₃ as a base and Cl-MOM (chloromethyl methyl ether) under acidic conditions, yielding 68–92% depending on purification steps . Key characterization includes:
- 1H/13C NMR : To confirm substituent positions and acrylate geometry.
- IR Spectroscopy : Identifies carbonyl (C=O) and ether (C-O-C) stretches.
- Melting Point Analysis : Distinguishes polymorphs (e.g., 80°C vs. 134.8°C under different conditions) .
Optimize solvent systems (e.g., EtOAc for extraction) and monitor reaction progress via TLC (Hexane:EtOAc 70:30) .
Q. Which spectroscopic techniques are critical for verifying structural integrity and purity?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₁₂H₁₁O₄⁻ with MW 219.21334 ).
- NMR Spectroscopy : Resolves ethoxy and phenoxy substituents (e.g., δ 1.3–1.4 ppm for ethoxy CH₃ and δ 6.5–7.5 ppm for aromatic protons) .
- HPLC-PDA : Assesses purity using columns like LiChrosorb® RP-8 (10 µm) with gradient elution .
Q. How do environmental factors (pH, temperature) influence the compound’s stability?
- Methodological Answer :
- pH Stability : Test via accelerated degradation studies (e.g., 0.1M HCl/NaOH at 40°C for 72 hours) with HPLC monitoring. Related phenylacetic acid derivatives show sensitivity to acidic hydrolysis of ester groups .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C for similar acrylates ).
Advanced Research Questions
Q. How can computational methods optimize reaction pathways and predict regioselectivity?
- Methodological Answer :
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and activation energies for etherification steps. ICReDD’s reaction path search methods reduce trial-and-error by predicting optimal conditions (e.g., solvent polarity, catalyst selection) .
- Molecular Dynamics (MD) Simulations : Predict solubility and aggregation behavior in aqueous/organic matrices .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR splitting patterns)?
- Methodological Answer :
- Variable Temperature (VT) NMR : Resolves dynamic effects like rotational barriers in ethoxy groups.
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., distinguishing adjacent phenoxy and acrylate protons) .
- Cross-Validation with Crystallography : For solid-state conformation, reference crystal structures of analogs like ethyl 3-(4-hydroxyphenoxy)-2-(4-methoxyphenyl)acrylate (CCDC deposition: 10.1107/S160053680803571X ).
Q. What experimental designs elucidate structure-activity relationships (SAR) for biological applications?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replacing ethoxy with methoxy or halogen groups) and test bioactivity. For example, 3-(4-ethoxybenzoyl)acrylic acid derivatives show varied antimicrobial activity depending on substituent electronegativity .
- In Vitro Assays : Use standardized protocols (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition) with controls like 3-hydroxy-4-methoxycinnamic acid .
Q. How can researchers address low yields in large-scale synthesis?
- Methodological Answer :
- Process Intensification : Use microreactors for exothermic etherification steps to improve heat transfer and reduce side reactions.
- Catalyst Screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃ for enhanced nucleophilicity in polar aprotic solvents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
